6-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 3,4-dimethylphenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-methylphenyl group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. The dihydropyridazinone core may contribute to hydrogen-bonding interactions, while the oxadiazole ring enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-4-7-17(8-5-14)22-23-20(28-25-22)13-26-21(27)11-10-19(24-26)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEBCQLVPZVPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Substituents
(a) 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione ()
- Core Structure: Dihydropyrimidinone (vs. dihydropyridazinone in the target compound).
- Substituents : The oxadiazole ring is linked to a 4-methylphenyl group, mirroring the target compound.
- Key Differences: The dihydropyrimidinone core introduces a sulfur atom at position 2, which may influence solubility and redox properties.
- Synthesis : Similar oxadiazole coupling strategies likely apply, though specific conditions (e.g., solvent, base) may vary .
(b) 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(3-Fluorobenzyl)-3,6-Dihydro-7H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-One ()
- Core Structure: Triazolo-pyrimidinone (vs. dihydropyridazinone).
- Substituents : The oxadiazole is substituted with a 3,4-dimethoxyphenyl group, increasing electron density compared to the target’s 4-methylphenyl.
- Molecular Weight : 463.43 g/mol (higher than the target compound due to additional fluorine and methoxy groups).
- Pharmacokinetics: The triazolo-pyrimidinone core may enhance binding to aromatic receptors, while fluorinated substituents improve blood-brain barrier penetration .
Analogues with Alternative Heterocyclic Cores
(a) 6-Phenyl-2-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)-4,5-Dihydropyridazin-3(2H)-One ()
- Core Structure: Dihydropyridazinone (same as the target compound).
- Substituents : A 1,2,4-triazole ring replaces the oxadiazole, introducing a sulfur atom at position 5.
(b) 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid ()
- Core Structure: Triazolo-thiadiazine (vs. dihydropyridazinone).
- Substituents : Chlorophenyl and pyrazole groups confer distinct electronic and steric properties.
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Pharmacological and Physicochemical Considerations
- Lipophilicity : Oxadiazole-containing compounds generally exhibit higher LogP values (~3.0) compared to triazole analogs, favoring membrane permeability but risking solubility issues .
- Solubility: The dihydropyridazinone core’s polarity may improve aqueous solubility over fully aromatic cores (e.g., triazolo-pyrimidinones in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by substitution with the 1,2,4-oxadiazole moiety. Key steps include:
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Cyclocondensation : Use of hydrazine derivatives with diketones or keto-esters to form the dihydropyridazin-3-one core .
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Oxadiazole introduction : Coupling via nucleophilic substitution or copper-catalyzed click chemistry for the oxadiazole-methyl group .
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Characterization : Intermediates are validated using HPLC (purity >95%), NMR (¹H/¹³C for regiochemistry), and FTIR (functional group analysis) .
Table 1 : Example Synthetic Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Core formation Hydrazine hydrate, EtOH, reflux 68 92% Oxadiazole coupling CuI, DMF, 80°C 45 96%
Q. Which spectroscopic techniques are critical for structural confirmation?
- Primary methods :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and oxadiazole methyl groups (δ 2.3–2.6 ppm) .
- X-ray crystallography : Resolves stereochemistry of the dihydropyridazinone ring (e.g., boat vs. chair conformation) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₄O₂: 387.1812) .
Advanced Research Questions
Q. How can computational methods predict bioactivity and binding mechanisms?
- Approach :
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., oxadiazole as a hydrogen-bond acceptor) .
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinase enzymes, using AutoDock Vina with binding affinity thresholds (< -7.0 kcal/mol) .
- Case study : Docking of analogous oxadiazole derivatives into COX-2 revealed hydrophobic interactions with Val523 and π-π stacking with Tyr355 .
Q. How can contradictions in biological activity data across studies be resolved?
- Strategies :
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Standardized assays : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase inhibition assays) .
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Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from rapid degradation .
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SAR analysis : Systematically modify substituents (e.g., methyl vs. methoxy groups on the phenyl ring) to isolate activity trends .
Table 2 : Comparative IC₅₀ Values for Analogues
Substituent COX-2 Inhibition (IC₅₀, μM) Kinase Inhibition (IC₅₀, μM) 4-Methylphenyl 0.45 1.2 4-Methoxyphenyl 0.78 >10
Q. What strategies address low regioselectivity during oxadiazole synthesis?
- Solutions :
- Microwave-assisted synthesis : Enhances regioselectivity (e.g., 85% yield for 1,2,4-oxadiazole vs. 35% under conventional heating) .
- Protecting groups : Temporarily block reactive sites on the pyridazinone core to direct substitution .
Methodological Notes for Data Interpretation
- Conflicting solubility data : Use Hansen solubility parameters to reconcile differences in DMSO vs. aqueous buffer solubility .
- Bioactivity outliers : Apply Grubbs’ test to statistically identify and exclude anomalous data points .
Excluded Topics
- Commercial synthesis : No discussion of scale-up or cost optimization.
- Toxicity profiles : Limited to in vitro models (e.g., HepG2 cells) without clinical data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
